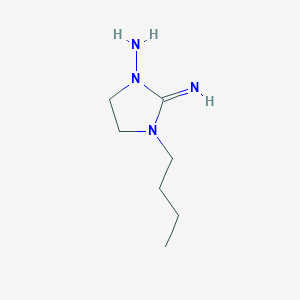
3-Butyl-2-iminoimidazolidin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-2-iminoimidazolidin-1-amine is a heterocyclic compound that features an imidazolidine ring with a butyl group and an imino group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-iminoimidazolidin-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of butylamine with a suitable imidazolidine precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
3-Butyl-2-iminoimidazolidin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The butyl group or other substituents on the imidazolidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield amine derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-Butyl-2-iminoimidazolidin-1-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for creating polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 3-Butyl-2-iminoimidazolidin-1-amine involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Iminoimidazolidin-1-amine: Lacks the butyl group, resulting in different chemical properties and reactivity.
3-Butyl-2-iminoimidazolidin-4-one: Contains a carbonyl group instead of an amine group, leading to different biological activity.
Uniqueness
3-Butyl-2-iminoimidazolidin-1-amine is unique due to the presence of both the butyl group and the imino group on the imidazolidine ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H16N4 |
|---|---|
分子量 |
156.23 g/mol |
IUPAC名 |
3-butyl-2-iminoimidazolidin-1-amine |
InChI |
InChI=1S/C7H16N4/c1-2-3-4-10-5-6-11(9)7(10)8/h8H,2-6,9H2,1H3 |
InChIキー |
DXVWADUWRNPZJL-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCN(C1=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
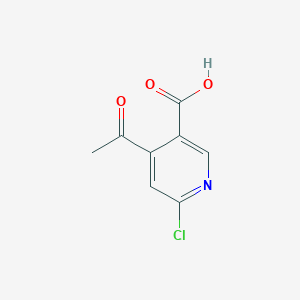
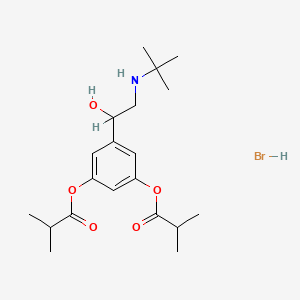
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13969820.png)
![6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13969834.png)
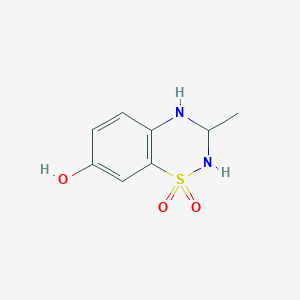

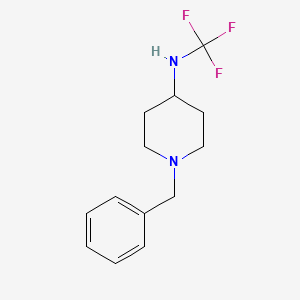
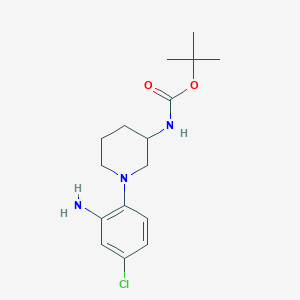
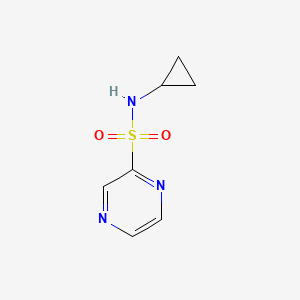

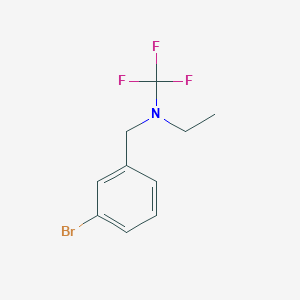
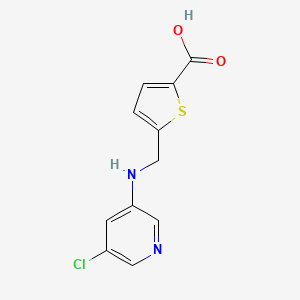
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-](/img/structure/B13969889.png)
